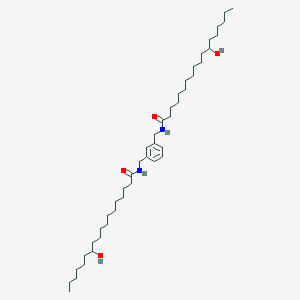
N-(2-Aminoethyl)-1,3-propanediamine
概要
説明
“N-(2-Aminoethyl)-1,3-propanediamine” is a chemical compound that is used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .
Synthesis Analysis
“this compound” is used in the synthesis of various compounds. For instance, it is used in the preparation of heparin hydrogels . It is also used in the synthesis of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H22N2O3Si . The molecular weight of the compound is 222.36 g/mol .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For example, it is used as a crosslinking agent to form covalent bonds between polymeric precursors .
Physical and Chemical Properties Analysis
“this compound” has a basic chemical nature with a pH of 10 for a 1% solution in water . It is a colorless, strongly alkaline liquid with an amine smell and is very sensitive to hydrolysis .
科学的研究の応用
Crystal Structure Analysis
- N-(2-Aminoethyl)-1,3-propanediamine has been utilized in the determination of crystal structures of various complexes. For instance, the crystal structure of a cobalt(III) complex with this compound and diethylenetriamine was determined, revealing a monoclinic crystal with specific ligand molecule configurations (Ishii et al., 1984).
Complex Formation with Metals
- The compound forms complexes with different metals, such as cadmium and zinc. Studies on cadmium complexes with this compound showed distorted octahedral geometry and provided insights into coordination modes and complexation processes (Hakimi et al., 2013). A zinc complex study revealed the formation of a zigzag polymeric compound with this compound (Wen et al., 1999).
Synthesis and Structural Studies
- It has been used in the synthesis of nickel(II) complexes, where its role in the formation and structure of these complexes was analyzed. The synthesis of [Ni(aepn)(NCS)2]n, where aepn is this compound, demonstrated its utility in forming structurally significant compounds (Mondal et al., 1997).
Biocide Determination and Control
- The compound has also been used in developing methods for determining biocides in industrial formulations. For example, a colorimetric composite device was proposed for determining N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a widely used biocide (Argente-García et al., 2016).
Radioprotective Activity Research
- Derivatives of this compound have been evaluated as potential radioprotectors, showcasing the compound's relevance in biomedical research. This includes studies on N-(2-acetylthioethyl)-1,3-propanediamine and its derivatives (Oiry et al., 1995).
Application in CO2 Adsorption
- This compound has been employed in the synthesis of CO2 adsorbents, demonstrating its role in environmental applications. A study focused on creating a CO2 adsorbent functionalized with a derivative of this compound (Sim et al., 2020).
Labeling with Technetium-99m
- The compound's derivatives have been used in labeling with 99mTc for medical imaging purposes, indicating its potential in diagnostic applications (Liu & Liu, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-52-7 | |
| Record name | 3-(Aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


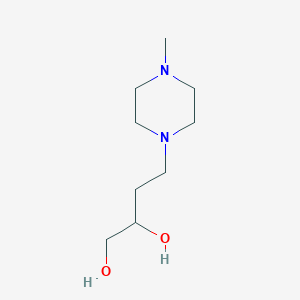

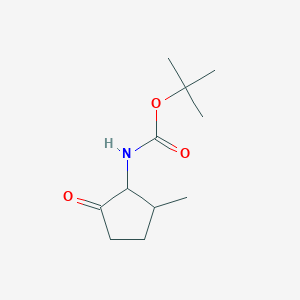

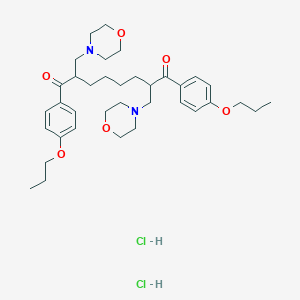
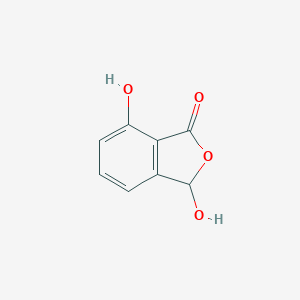
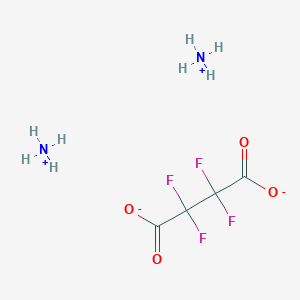
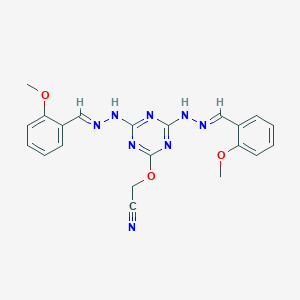
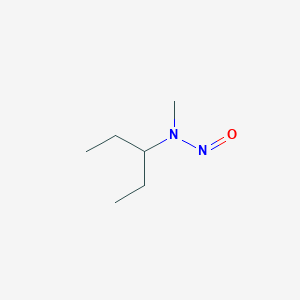
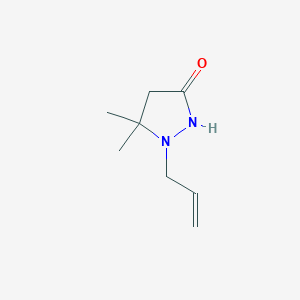
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
